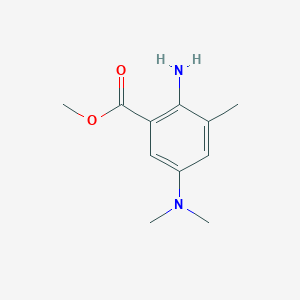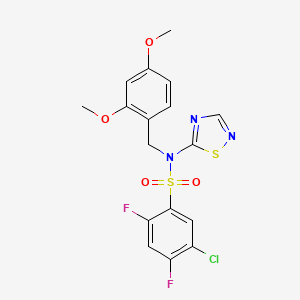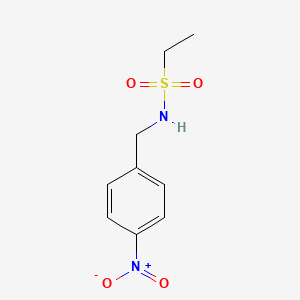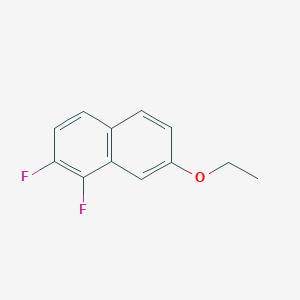
1H-Pyrrole-3-carbonitrile, 1-(hydroxymethyl)-
描述
1-Hydroxymethyl-3-cyano-1H-pyrole is a heterocyclic organic compound characterized by a five-membered ring structure containing nitrogen. This compound is notable for its diverse applications in various fields, including chemistry, biology, and industry. Its unique structure, which includes a hydroxymethyl group and a cyano group, contributes to its reactivity and versatility.
准备方法
Synthetic Routes and Reaction Conditions: 1-Hydroxymethyl-3-cyano-1H-pyrole can be synthesized through several methods. One common approach involves the Paal-Knorr pyrrole synthesis, which condenses 2,5-dimethoxytetrahydrofuran with amines in the presence of a catalytic amount of iron (III) chloride . Another method involves the condensation of carboxylic acids with 2,4,4-trimethoxybutan-1-amine, followed by acid-mediated cyclization to form the pyrrole ring .
Industrial Production Methods: Industrial production of 1H-Pyrrole-3-carbonitrile, 1-(hydroxymethyl)- typically involves large-scale synthesis using optimized versions of the aforementioned methods. The choice of method depends on factors such as yield, cost, and environmental impact.
化学反应分析
Types of Reactions: 1-Hydroxymethyl-3-cyano-1H-pyrole undergoes various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form aldehydes or carboxylic acids.
Reduction: The cyano group can be reduced to form amines.
Substitution: Electrophilic substitution reactions can occur at the pyrrole ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and hydrogen gas in the presence of a catalyst are used.
Substitution: Electrophilic reagents like halogens and sulfonyl chlorides are employed under acidic or basic conditions.
Major Products:
Oxidation: Aldehydes and carboxylic acids.
Reduction: Amines.
Substitution: Halogenated or sulfonylated pyrrole derivatives.
科学研究应用
1-Hydroxymethyl-3-cyano-1H-pyrole has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
作用机制
The mechanism of action of 1H-Pyrrole-3-carbonitrile, 1-(hydroxymethyl)- involves its interaction with various molecular targets. The hydroxymethyl group can participate in hydrogen bonding, while the cyano group can engage in nucleophilic or electrophilic interactions. These interactions can modulate the activity of enzymes, receptors, and other biomolecules, leading to diverse biological effects .
相似化合物的比较
- 1-Hydroxymethyl-3-cyano-1H-indole
- 1-Hydroxymethyl-3-cyano-1H-pyrrole-2-carboxylic acid
Comparison: 1-Hydroxymethyl-3-cyano-1H-pyrole is unique due to its specific combination of functional groups, which confer distinct reactivity and biological activity. Compared to similar compounds, it may exhibit different pharmacokinetic and pharmacodynamic properties, making it a valuable compound for targeted applications .
Conclusion
1-Hydroxymethyl-3-cyano-1H-pyrole is a versatile compound with significant potential in various fields. Its unique structure and reactivity make it a valuable tool for researchers and industrial applications. Continued exploration of its properties and applications will likely yield new insights and innovations.
属性
分子式 |
C6H6N2O |
|---|---|
分子量 |
122.12 g/mol |
IUPAC 名称 |
1-(hydroxymethyl)pyrrole-3-carbonitrile |
InChI |
InChI=1S/C6H6N2O/c7-3-6-1-2-8(4-6)5-9/h1-2,4,9H,5H2 |
InChI 键 |
FSQBYOAEQYXSFI-UHFFFAOYSA-N |
规范 SMILES |
C1=CN(C=C1C#N)CO |
产品来源 |
United States |
Synthesis routes and methods
Procedure details









体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
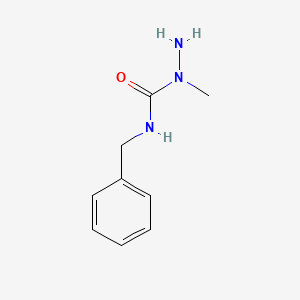
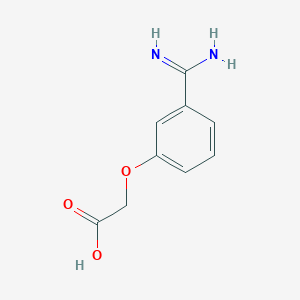
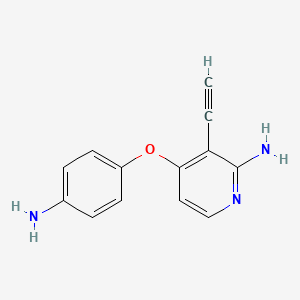
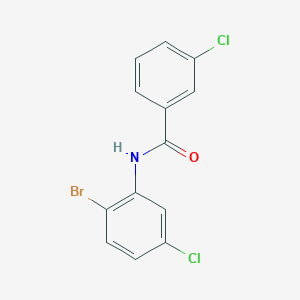
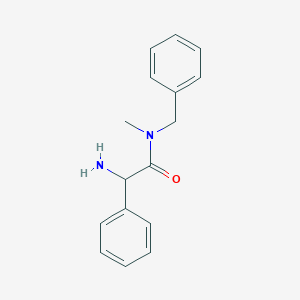

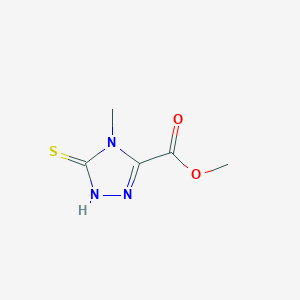
![5-Benzyl-3-methyl-6-propyl-5H-isoxazolo[5,4-d]pyrimidin-4-one](/img/structure/B8394136.png)
![N-[1-(6-hydroxy-1,2-benzisoxazol-3-yl)ethyl]acetamide](/img/structure/B8394142.png)
